molecular formula C11H13NO4 B1390719 (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol CAS No. 1171920-53-8

(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol

Cat. No.: B1390719
CAS No.: 1171920-53-8
M. Wt: 223.22 g/mol
InChI Key: IUKSSQUGXRZDRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furo[3,2-b]pyridine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Aldehydes and Ketones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Halogenated, Nitrated, or Sulfonated Derivatives: From substitution reactions.

Scientific Research Applications

Chemical Intermediates

(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Research indicates potential biological activities for this compound:

  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation by interacting with specific molecular targets.
  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways, potentially benefiting conditions such as arthritis.

Medicinal Chemistry

The compound is being explored for therapeutic applications:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, offering a route to drug development.
  • Receptor Modulation : Potential binding to specific receptors could influence cellular responses and lead to novel therapeutic strategies.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in animal models.
Study CEnzyme InteractionIdentified as a potent inhibitor of specific enzymes related to metabolic disorders.

Mechanism of Action

The mechanism of action of (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Biological Activity

(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol is a compound with notable potential in various biological applications. This article delves into its chemical properties, synthesis, and most importantly, its biological activities, including antimicrobial and anticancer effects.

  • Molecular Formula : C₁₁H₁₃NO₄
  • Molecular Weight : 223.23 g/mol
  • CAS Number : 1171920-53-8
  • IUPAC Name : [6-(dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Furo[3,2-b]pyridine derivatives.
  • Reaction Conditions : Common solvents include dichloromethane or ethanol, often using catalysts like palladium or copper salts.
  • Purification Techniques : Crystallization, distillation, or chromatography are used to isolate the product.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound has shown potential effectiveness against:

  • Gram-positive Bacteria : Such as Staphylococcus aureus.
  • Gram-negative Bacteria : Including Escherichia coli and Enterococcus faecalis.

In a comparative study, the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ceftriaxone. The results indicate that structural modifications can enhance its antimicrobial potency.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus62.5Ceftriaxone32
Escherichia coli78.12Ciprofloxacin16
Enterococcus faecalis100Vancomycin32

Anticancer Activity

The anticancer potential of this compound has also been explored. It was tested against various cancer cell lines including:

  • HeLa Cells (cervical cancer)
  • A549 Cells (lung cancer)

Studies indicated that the compound exhibits cytotoxic effects on these cell lines with IC50 values demonstrating its potential as a chemotherapeutic agent.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell survival and growth.
  • Signal Transduction Pathways : It may affect intracellular signaling pathways that lead to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study published in Phytochemical Analysis highlighted the synthesis of derivatives from furo[3,2-b]pyridine and their evaluation for antimicrobial properties against resistant strains of bacteria. The study concluded that structural variations significantly influence their efficacy against pathogens .
  • Anticancer Research : Another investigation focused on the effects of furo[3,2-b]pyridine derivatives on HeLa and A549 cells demonstrated promising results in inhibiting cell growth and inducing apoptosis .

Properties

IUPAC Name

[6-(dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-11(15-2)7-3-10-9(12-5-7)4-8(6-13)16-10/h3-5,11,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKSSQUGXRZDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=C(C=C(O2)CO)N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674093
Record name [6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-53-8
Record name [6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol
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(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol
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(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol
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(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol
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(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol
Reactant of Route 6
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol

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